N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C18H17ClFN3O3S and its molecular weight is 409.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide and its derivatives have been extensively studied for their potential antitumor activities. For instance, Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives that exhibited potent anticancer activity on various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, comparable to doxorubicin (Hafez & El-Gazzar, 2017). Similarly, Xiong Jing (2011) reported the synthesis of derivatives with selective anti-tumor activities, indicating the potential of these compounds in cancer treatment (Xiong Jing, 2011).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of these compounds. For example, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, which showed significant anti-inflammatory activity in their studies (Sunder & Maleraju, 2013).
Bactericidal Activities
The bactericidal properties of thieno[3,2-d]pyrimidine derivatives have been investigated. Zhou Xi (2015) introduced fluorine into thieno[3,2-d]pyrimidin-4(3H)-one derivatives and found that some exhibited strong inhibitory effects on crop biomasses and certain bacterial strains (Zhou Xi, 2015).
Antimicrobial Activity
These compounds have also been evaluated for their antimicrobial effects. Meshcheryakova et al. (2015) synthesized acetanilides and acetylhydrazones derivatives, which were studied for their antimicrobial and antifungal activities (Meshcheryakova et al., 2015).
Herbicidal Activity
Some derivatives have been synthesized for potential use as herbicides. Wu et al. (2011) designed and synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which showed effective herbicidal activities against various dicotyledonous weeds (Wu et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of biological targets
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The presence of chlorine and fluorine in the compound may alter its biological activity by changing the electrophilicity of carbon in the C-Cl and C-F bonds .
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to influence a variety of pathways, including those involved in bacterial and fungal infections, hiv infections, various types of cancer, hypertension, schizophrenia, and allergies .
Result of Action
Compounds with similar structures have been shown to have significant inhibitory activity, suggesting that this compound may also have potent effects .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(2,4-dioxo-3-propyl-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-6-22-17(25)16-14(5-7-27-16)23(18(22)26)10-15(24)21-9-11-3-4-13(20)12(19)8-11/h3-5,7-8,16H,2,6,9-10H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQLYZMWHBTDEI-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.